molecular formula C21H23N5O4 B2510676 ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887468-20-4

ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2510676
CAS RN: 887468-20-4
M. Wt: 409.446
InChI Key: MXUSBAUXHSYNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Capacity Assays and Their Chemical Foundations One relevant study discusses the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, illustrating the complexity of interactions between antioxidants and assay reagents (Ilyasov et al., 2020). This research could be indirectly related to the study of complex chemical compounds like the one , particularly in understanding their potential antioxidant properties.

Phase Behavior of Ionic Liquids with Solutes Another study provides a comprehensive review of the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, exploring their potential applications and highlighting the role of chemical interactions in determining solubility and phase behavior (Visak et al., 2014). This could offer insights into the solvent properties and applications of complex compounds in various industrial processes.

Biodegradation of Organic Pollutants The biodegradation and fate of organic pollutants, such as ethyl tert-butyl ether (ETBE), in soil and groundwater is another area of research that, while not directly related, shares thematic similarities with the study of specific chemical compounds (Thornton et al., 2020). Understanding the environmental impact and degradation pathways of chemicals is crucial for assessing their safety and ecological footprint.

properties

IUPAC Name

ethyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-4-30-16(27)10-11-24-19(28)17-18(23(3)21(24)29)22-20-25(14(2)12-26(17)20)13-15-8-6-5-7-9-15/h5-9,12H,4,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUSBAUXHSYNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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